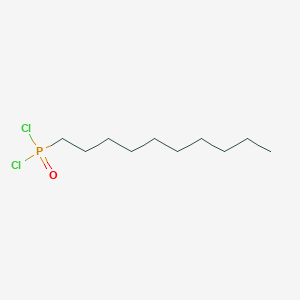
Decylphosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decylphosphonic dichloride is a chemical compound that is widely used in scientific research due to its unique properties. It is a phosphonic acid derivative that is commonly used as a coupling agent in the synthesis of peptides and other biomolecules. This compound has a wide range of applications in various fields, including biochemistry, molecular biology, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of decylphosphonic dichloride involves the formation of a covalent bond between the compound and the target molecule. This reaction results in the coupling of the two molecules, which can then be used for various applications. The reaction is typically carried out in the presence of a base, which helps to activate the carboxylic acid group of the target molecule.
Effets Biochimiques Et Physiologiques
Decylphosphonic dichloride has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. However, like any chemical compound, it should be handled with care and appropriate safety precautions should be taken. This compound has no known physiological effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using decylphosphonic dichloride in lab experiments include its high reactivity, low toxicity, and ease of use. It is also relatively inexpensive and readily available. However, one limitation of this compound is that it can be difficult to handle due to its high reactivity. It should be stored in a cool, dry place and handled with care to avoid any accidents.
Orientations Futures
There are several future directions for the use of decylphosphonic dichloride in scientific research. One area of interest is the development of new coupling agents that are more efficient and easier to handle. Another direction is the use of this compound in the development of new drug delivery systems, such as liposomes and nanoparticles. Additionally, decylphosphonic dichloride could be used in the preparation of new materials with unique properties, such as self-healing polymers and hydrogels. Overall, the potential applications of this compound are vast and exciting, and further research is needed to fully explore its capabilities.
Méthodes De Synthèse
The synthesis of decylphosphonic dichloride involves the reaction of decanol with phosphorus pentachloride in the presence of a catalyst. This reaction results in the formation of decylphosphonic dichloride, which is then purified using various techniques such as column chromatography and recrystallization. The yield of this reaction can be improved by optimizing the reaction conditions, including the temperature, reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
Decylphosphonic dichloride is widely used in scientific research as a coupling agent in the synthesis of peptides and other biomolecules. It is also used as a crosslinking agent in the preparation of hydrogels and other materials. This compound has been shown to be effective in the conjugation of proteins and other biomolecules, making it an important tool in the development of new drugs and therapies.
Propriétés
Numéro CAS |
14576-66-0 |
|---|---|
Nom du produit |
Decylphosphonic dichloride |
Formule moléculaire |
C10H21Cl2OP |
Poids moléculaire |
259.15 g/mol |
Nom IUPAC |
1-dichlorophosphoryldecane |
InChI |
InChI=1S/C10H21Cl2OP/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3 |
Clé InChI |
QYPNCWBVMQHUPJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCP(=O)(Cl)Cl |
SMILES canonique |
CCCCCCCCCCP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)





![Odoratin[Cedrela]](/img/structure/B76305.png)



